(1-ethylcycloheptyl)methanamine
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Overview
Description
(1-ethylcycloheptyl)methanamine: is an organic compound with the molecular formula C10H21N It is a primary amine, characterized by the presence of an amine group (-NH2) attached to a cycloheptyl ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethylcycloheptyl)methanamine typically involves the alkylation of cycloheptanone followed by reductive amination. One common method includes:
Alkylation: Cycloheptanone is reacted with ethyl bromide in the presence of a base such as sodium hydride to form 1-ethylcycloheptanone.
Reductive Amination: The 1-ethylcycloheptanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (1-ethylcycloheptyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides are used under appropriate conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides, alkylated amines.
Scientific Research Applications
Chemistry: (1-ethylcycloheptyl)methanamine is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on biological systems, including enzyme interactions and receptor binding .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials requiring amine functionalities .
Mechanism of Action
The mechanism of action of (1-ethylcycloheptyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. This can lead to various biological effects, including modulation of neurotransmitter pathways and enzyme inhibition .
Comparison with Similar Compounds
Cycloheptylamine: Similar structure but lacks the ethyl group.
(1-methylcycloheptyl)methanamine: Similar structure with a methyl group instead of an ethyl group.
Cyclohexylamine: Similar amine group but with a six-membered ring instead of a seven-membered ring.
Uniqueness: (1-ethylcycloheptyl)methanamine is unique due to its seven-membered ring structure with an ethyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
1466320-70-6 |
---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.3 |
Purity |
95 |
Origin of Product |
United States |
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